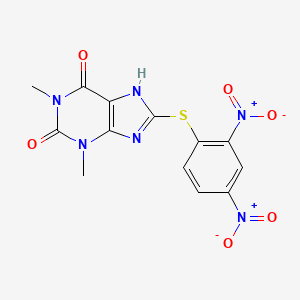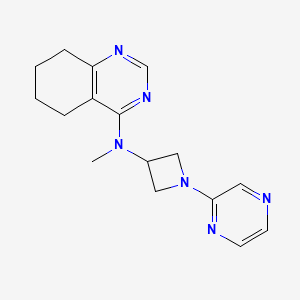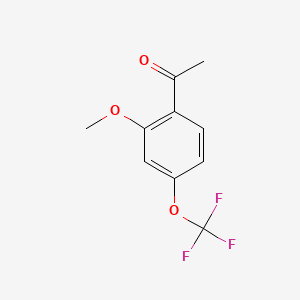
N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride is a versatile chemical compound known for its unique properties and applications in various fields of scientific research. This compound is particularly valued for its role in catalysis and organic synthesis, making it a significant player in drug development and material science.
準備方法
Synthetic Routes and Reaction Conditions
N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride can be synthesized through several methods. One common approach involves the reaction of aniline with dimethylamine and sulfur dioxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically require controlled temperatures and pressures to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity compound for various applications .
化学反応の分析
Types of Reactions
N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions are common, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of catalysts like palladium or platinum to facilitate the reaction.
Major Products
The major products formed from these reactions include various sulfonyl and amine derivatives, which are valuable intermediates in the synthesis of more complex molecules .
科学的研究の応用
N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, aiding in the formation of complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It plays a role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and cellular processes. This modulation is often achieved through the formation of covalent bonds or non-covalent interactions with the target molecules .
類似化合物との比較
Similar Compounds
N,N-Dimethylaniline: A tertiary amine used in the synthesis of dyes and pigments.
N,N-Diethylaniline: Similar to N,N-Dimethylaniline but with ethyl groups instead of methyl groups.
N-Methylaniline: A simpler derivative with one methyl group attached to the nitrogen atom.
Uniqueness
N-(Dimethylaminosulfonimidoyl)aniline;hydrochloride stands out due to its unique sulfonimidoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific catalytic or synthetic capabilities.
特性
IUPAC Name |
N-(dimethylaminosulfonimidoyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS.ClH/c1-11(2)13(9,12)10-8-6-4-3-5-7-8;/h3-7H,1-2H3,(H2,9,10,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRBIHBCPGLTNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=N)(=O)NC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B3013576.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3013580.png)

![N1-benzyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3013584.png)

![N-(3-nitrophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3013587.png)
![(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one](/img/structure/B3013588.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3013590.png)






